Perfluoro(1-oxaspiro[4.4]nonane)
Description
Perfluoro(1-oxaspiro[4.4]nonane) is a fully fluorinated spirocyclic compound characterized by a unique oxygen-containing spiro[4.4]nonane backbone. The spiro structure consists of two fused rings sharing a single atom (oxygen in this case), creating a rigid three-dimensional geometry. Perfluorination replaces all hydrogen atoms with fluorine, resulting in exceptional thermal stability, chemical inertness, and hydrophobicity. Such properties make perfluorinated spiro compounds valuable in industrial applications, including high-performance lubricants, heat-transfer fluids, and specialty solvents.
Properties
CAS No. |
73187-04-9 |
|---|---|
Molecular Formula |
C8F14O |
Molecular Weight |
378.06 g/mol |
IUPAC Name |
2,2,3,3,4,4,6,6,7,7,8,8,9,9-tetradecafluoro-1-oxaspiro[4.4]nonane |
InChI |
InChI=1S/C8F14O/c9-2(10)1(3(11,12)6(17,18)5(2,15)16)4(13,14)7(19,20)8(21,22)23-1 |
InChI Key |
WPMMEEGCKXSMFS-UHFFFAOYSA-N |
Canonical SMILES |
C12(C(C(C(C1(F)F)(F)F)(F)F)(F)F)C(C(C(O2)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Perfluoro(1-oxaspiro[4.4]nonane) involves the fluorination of precursor compounds. One common method includes the reaction of perfluorinated alkenes with oxygen-containing reagents under controlled conditions . Industrial production methods typically involve electrochemical fluorination, which ensures the complete fluorination of the organic substrate, resulting in a highly stable perfluorinated compound .
Chemical Reactions Analysis
Perfluoro(1-oxaspiro[4.4]nonane) is relatively inert due to the strong carbon-fluorine bonds, making it resistant to many chemical reactions. it can undergo specific reactions under extreme conditions. For instance, it can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles . Common reagents for these reactions include strong bases and nucleophiles such as amines and alkoxides . The major products formed from these reactions are typically substituted spirocyclic compounds .
Scientific Research Applications
Perfluoro(1-oxaspiro[4.4]nonane) has several applications in scientific research due to its stability and inertness. In chemistry, it is used as a solvent for reactions involving highly reactive species . In biology and medicine, its inert nature makes it suitable for use in drug delivery systems where non-reactivity with biological molecules is crucial . Additionally, it is employed in the industry as a heat transfer fluid and in the manufacturing of high-performance materials .
Mechanism of Action
The mechanism of action of Perfluoro(1-oxaspiro[4.4]nonane) primarily involves its role as an inert medium. Its molecular structure, characterized by strong carbon-fluorine bonds, ensures that it does not participate in chemical reactions under normal conditions . This inertness is beneficial in applications where the compound needs to remain stable and non-reactive .
Comparison with Similar Compounds
Structural and Functional Analogues
Perfluoro(7-methylbicyclo[4.3.0]nonane) (MBCN)
- Structure : Bicyclic (decalin-like) with a methyl substituent.
- Properties :
Perfluoro(butylcyclohexane) (BCH)
- Structure: Monocyclic (cyclohexane) with a perfluorobutyl chain.
- Properties :
1-Oxa-4-thiaspiro[4.4]nonane
- Structure: Spiro[4.4]nonane with oxygen and sulfur heteroatoms (non-fluorinated).
- Properties :
Physicochemical Comparison
Table 1: Key Properties of Perfluoro(1-oxaspiro[4.4]nonane) and Analogues
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Viscosity (mPa·s, 25°C) | Vapor Pressure (kPa, 25°C) |
|---|---|---|---|---|
| Perfluoro(1-oxaspiro[4.4]nonane)* | ~450 (estimated) | ~150 (estimated) | ~2.0–2.5 (estimated) | ~0.5 (estimated) |
| Perfluoro(7-methylbicyclo[4.3.0]nonane) | 488 | 142 | 1.2–1.5 | 0.6 |
| Perfluoro(butylcyclohexane) | 462 | 138 | 1.0–1.3 | 0.8 |
| 1-Oxa-4-thiaspiro[4.4]nonane | 144.23 | Not reported | Not reported | Not reported |
*Estimates for Perfluoro(1-oxaspiro[4.4]nonane) are based on structural analogs .
Key Differences and Implications
Thermal Stability: The spirocyclic structure of Perfluoro(1-oxaspiro[4.4]nonane) likely enhances thermal stability compared to bicyclic (MBCN) or monocyclic (BCH) analogs due to reduced conformational flexibility . MBCN and BCH exhibit lower viscosity, making them preferable for low-resistance applications .
Chemical Inertness: Perfluorinated compounds (e.g., MBCN, BCH) are chemically inert, whereas non-fluorinated spiro compounds (e.g., 1-Oxa-4-thiaspiro[4.4]nonane) show reactivity at heteroatoms .
Industrial Separation Challenges: MBCN and BCH are close-boiling isomers, requiring advanced techniques like heteroazeotropic distillation for purification. Perfluoro(1-oxaspiro[4.4]nonane) may pose similar separation challenges if present in mixtures .
Q & A
Q. Table 1: Common Fluorination Agents and Yields
| Agent | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|
| HF/Pyridine | 120 | 45–55 | Partially fluorinated isomers |
| KF/CoF₃ | 180 | 60–70 | Trace ring-opened alkanes |
| XeF₂ | 25 | 30–40 | Fluorocarbons |
Basic Question: How is the structure of Perfluoro(1-oxaspiro[4.4]nonane) validated experimentally?
Answer:
Structural confirmation relies on:
- NMR Spectroscopy : NMR detects fluorine environments (e.g., axial vs. equatorial fluorines). NMR resolves spiro carbon coupling .
- X-ray Crystallography : Resolves bond angles (e.g., spiro C–O–C ≈ 109.5°) and fluorination patterns .
- Mass Spectrometry : High-resolution MS confirms molecular ions (e.g., [M–F]⁺ fragments) .
Q. Table 2: Key Spectral Data
| Technique | Signature Peaks/Features | Reference |
|---|---|---|
| NMR | δ −80 to −120 ppm (split for CF₂ vs. CF₃ groups) | |
| X-ray | Spiro C–C bond length: 1.54 Å |
Advanced Question: How can contradictory data on thermal stability in literature be resolved?
Answer:
Discrepancies in reported decomposition temperatures (e.g., 250°C vs. 300°C) often stem from:
- Impurities : Residual solvents or fluorination byproducts lower observed stability .
- Analytical methods : Thermogravimetric analysis (TGA) under nitrogen vs. air alters degradation pathways .
Methodological Recommendations : - Purify via sublimation or supercritical CO₂ extraction.
- Use coupled TGA-MS to identify volatile decomposition products .
Advanced Question: What computational models predict the reactivity of Perfluoro(1-oxaspiro[4.4]nonane) in radical-mediated reactions?
Answer:
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model:
- Radical stability : Spin density localization on the spiro oxygen or adjacent carbons .
- Transition states : Activation energies for fluorination or ring-opening (e.g., ΔG‡ ≈ 25 kcal/mol for C–F bond cleavage) .
Validation : Compare computed NMR shifts with experimental data (RMSD < 5 ppm) .
Basic Question: What are the primary applications of Perfluoro(1-oxaspiro[4.4]nonane) in material science?
Answer:
- Lubricants : Low friction coefficients (μ ≈ 0.03–0.05) under high-temperature conditions .
- Polymer Additives : Enhances thermal stability of fluoropolymers (e.g., PTFE) by reducing chain scission .
Advanced Question: How do steric effects influence the compound’s pharmacological activity in drug-delivery systems?
Answer:
The spiro[4.4]nonane scaffold’s rigidity and fluorination pattern affect:
- Membrane permeability : LogP values ≈ 3.5–4.0 enable blood-brain barrier penetration .
- Metabolic stability : Resistance to cytochrome P450 oxidation due to electron-withdrawing fluorine .
Experimental Design : - Use in vitro assays (e.g., Caco-2 cells) to measure permeability.
- Perform metabolic profiling with liver microsomes .
Advanced Question: What analytical challenges arise in quantifying trace Perfluoro(1-oxaspiro[4.4]nonane) in environmental samples?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
